1-Isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C8H12N2O . It is a useful research chemical .
Synthesis Analysis
The synthesis of pyrazole compounds, such as this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 152.19 .Scientific Research Applications
Synthesis and Structural Properties
- 1-Isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde and its derivatives have been explored for their synthesis and structural properties. A study demonstrated that 1-alkyl-1H-pyrazole-4-carbaldehyde oximes can react to form nitriles, a typical behavior for anti isomers of aldoximes. The anti configuration of 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime was confirmed via X-ray analysis (Attaryan et al., 2012).
Molecular Structures and Synthesis Techniques
- The crystal structure of various pyrazole derivatives, including those similar to this compound, has been determined. These studies help in understanding the molecular configuration and potential applications of these compounds (Xu & Shi, 2011).
Antimicrobial and Antioxidant Properties
- Some pyrazole derivatives have shown promising antimicrobial and antioxidant activities, indicating potential applications in pharmaceuticals and healthcare. These compounds were synthesized and characterized, followed by in vitro screening for their biological activities (Bhat et al., 2016).
Medicinal Applications
- Pyrazoles, including derivatives of this compound, have been studied for their potential medicinal applications. Their biological properties, such as antioxidant, anti-cancer, and anti-inflammatory activities, have been explored. Molecular docking studies support their potential as enzyme inhibitors (Thangarasu et al., 2019).
Environmental Applications
- Studies have also focused on environmentally benign synthesis methods for pyrazole derivatives. Such research is crucial for developing sustainable and eco-friendly chemical synthesis processes (Hangarge & Shingare, 2003).
Ultrasonic-Assisted Synthesis
- Ultrasonic methods have been utilized for the synthesis of pyrazole-appended compounds, showcasing an innovative approach to chemical synthesis that can offer advantages like reduced reaction times and higher yields (Prasath et al., 2015).
Supramolecular Assembly
- Pyrazole derivatives have been examined for their supramolecular assembly, which is vital for understanding their applications in materials science and nanotechnology (Cuartas et al., 2017).
Future Directions
Pyrazoles, including 1-Isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde, continue to be a focus of research due to their wide applications and roles as scaffolds in the synthesis of bioactive chemicals . Future research will likely continue to explore the synthesis techniques and biological activity related to pyrazole derivatives .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of (aminomethyl)pyrazoles as smoothened antagonists for hair inhibition and orl1 receptor antagonists .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit certain biological processes .
Pharmacokinetics
The compound’s molecular weight is 152.19, which could influence its bioavailability .
Result of Action
Similar compounds have shown potential in various biological applications .
Properties
IUPAC Name |
5-methyl-1-propan-2-ylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)10-7(3)8(5-11)4-9-10/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASBESOFIPVIIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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